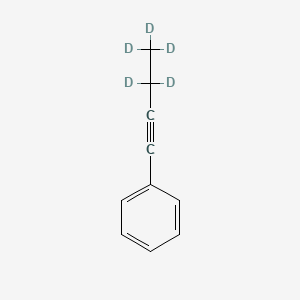

1-Phenyl-1-butyne-3,3,4,4,4-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-1-butyne-3,3,4,4,4-d5 is a deuterated derivative of 1-Phenyl-1-butyne, a phenyl alkyl acetylenic compound. The deuterium atoms replace the hydrogen atoms at the 3, 3, 4, 4, and 4 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1-butyne-3,3,4,4,4-d5 can be synthesized through several methods. One common approach involves the deuteration of 1-Phenyl-1-butyne using deuterium gas (D2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1-butyne-3,3,4,4,4-d5 undergoes various chemical reactions, including:

Hydrogenation: The compound can be hydrogenated to form 1-Phenyl-1-butane-3,3,4,4,4-d5 using palladium catalysts.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas (H2), room temperature, and atmospheric pressure.

Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Hydrogenation: 1-Phenyl-1-butane-3,3,4,4,4-d5.

Substitution: Various substituted phenyl derivatives.

Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

1-Phenyl-1-butyne-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in isotopic labeling studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

Industry: Applied in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-butyne-3,3,4,4,4-d5 involves its interaction with various molecular targets and pathways:

Catalytic Hydrogenation: The compound undergoes hydrogenation in the presence of palladium catalysts, leading to the formation of deuterated alkanes.

Isotopic Labeling: The deuterium atoms in the compound serve as tracers, allowing researchers to study the metabolic pathways and transformation of the compound in biological systems.

Comparison with Similar Compounds

1-Phenyl-1-butyne-3,3,4,4,4-d5 can be compared with other similar compounds, such as:

1-Phenyl-1-butyne: The non-deuterated version, which lacks the isotopic labeling properties.

1-Phenyl-2-butyne: A structural isomer with different reactivity and applications.

1-Phenyl-1-pentyne: A homologous compound with an extended carbon chain.

The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.

Biological Activity

1-Phenyl-1-butyne-3,3,4,4,4-d5 is a deuterated derivative of 1-phenyl-1-butyne, a compound known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

This compound (CAS No. 1219803-38-9) is characterized by its alkyne functional group and phenyl ring. The presence of deuterium isotopes enhances its stability and can influence its interaction with biological systems.

Synthesis

The synthesis of 1-phenyl-1-butyne derivatives typically involves the coupling of phenylacetylene with butyllithium or similar reagents under controlled conditions. The specific synthetic route for the deuterated variant may involve:

- Preparation of Phenylacetylene : Starting from benzene and acetylene.

- Deuteration : Utilizing deuterated solvents or reagents during the reaction to incorporate deuterium into the structure.

The biological activity of 1-phenyl-1-butyne derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of conjugates with biomolecules.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with alkyne functionalities have been shown to inhibit specific enzymes by modifying active sites.

- Receptor Modulation : Interactions with receptors can lead to altered signaling pathways.

Case Studies and Experimental Data

Several studies have investigated the biological implications of phenylbutyne derivatives:

- Oxidative Stress Studies : Research indicates that organotellurium compounds related to phenylbutyne derivatives can induce oxidative stress in neural tissues. For instance, a study demonstrated that acute administration of related compounds increased markers of oxidative stress in rat brain regions such as the cortex and hippocampus .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens. A study highlighted that modifications in the phenyl group enhance activity against specific bacterial strains.

- Cell Proliferation Assays : In vitro assays have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

3,3,4,4,4-pentadeuteriobut-1-ynylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFMSANAQQVUJA-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C#CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.